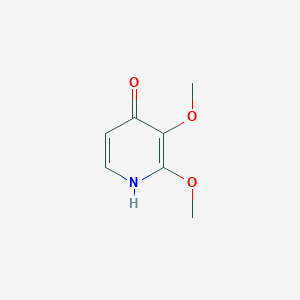

4-Hydroxy-2,3-dimethoxypyridine

Description

Properties

IUPAC Name |

2,3-dimethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-6-5(9)3-4-8-7(6)11-2/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIDKNSBVIZOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC=CC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445961 | |

| Record name | 2,3-Dimethoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123631-83-4 | |

| Record name | 2,3-Dimethoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Hydroxy-2,3-dimethoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 4-Hydroxy-2,3-dimethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of a direct, documented synthesis in the current literature, this guide details a feasible, two-step approach commencing from the commercially available 2,3-dimethoxypyridine. The proposed synthesis involves an initial N-oxidation of the pyridine ring, followed by a Boekelheide-type rearrangement to introduce the hydroxyl group at the 4-position. This document provides detailed, theoretical experimental protocols, structured data tables for quantitative analysis, and visual diagrams of the synthetic pathway and experimental workflow to aid researchers in the practical execution of this synthesis.

Introduction

Substituted pyridines are a cornerstone in the development of novel therapeutic agents due to their versatile chemical properties and ability to interact with a wide range of biological targets. The specific substitution pattern of 4-Hydroxy-2,3-dimethoxypyridine makes it a valuable scaffold for further chemical elaboration in drug discovery programs. The electron-donating methoxy groups and the nucleophilic hydroxyl group offer multiple points for chemical modification, enabling the exploration of structure-activity relationships. This guide provides a comprehensive, albeit theoretical, framework for the synthesis of this important molecule.

Proposed Synthetic Pathway

The proposed synthesis of 4-Hydroxy-2,3-dimethoxypyridine is a two-step process starting from 2,3-dimethoxypyridine. The initial step is the N-oxidation of the pyridine nitrogen, which activates the pyridine ring for subsequent functionalization. The second step involves a rearrangement of the resulting N-oxide to introduce a hydroxyl group at the 4-position.

Caption: Proposed two-step synthesis of 4-Hydroxy-2,3-dimethoxypyridine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed two-step synthesis. The values are based on typical yields and reagent stoichiometry for analogous reactions found in the literature.

| Step | Reaction | Starting Material (SM) | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | N-Oxidation | 2,3-Dimethoxypyridine | Hydrogen Peroxide (30%), Acetic Acid | - | 70-80 | 3-5 | 2,3-Dimethoxypyridine-N-oxide | ~90 |

| 2 | Boekelheide Rearrangement | 2,3-Dimethoxypyridine-N-oxide | 1. Trifluoroacetic Anhydride2. Water, Acid | Dichloromethane | 0 to rt | 2-4 | 4-Hydroxy-2,3-dimethoxypyridine | ~75 |

Experimental Protocols

Step 1: Synthesis of 2,3-Dimethoxypyridine-N-oxide

This procedure is based on standard methods for the N-oxidation of pyridines.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethoxypyridine (1.0 eq).

-

Reagent Addition: To the stirred starting material, add glacial acetic acid (5.0 eq). Slowly add 30% hydrogen peroxide (1.5 eq) dropwise to the mixture. The addition should be done cautiously to control the initial exotherm.

-

Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain this temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with peroxide indicator strips is obtained. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dimethoxypyridine-N-oxide. The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 4-Hydroxy-2,3-dimethoxypyridine

This procedure is based on the Boekelheide rearrangement, a common method for the synthesis of 4-hydroxypyridines from their corresponding N-oxides.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethoxypyridine-N-oxide (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the intermediate acetate/trifluoroacetate ester by TLC.

-

Hydrolysis: Upon completion of the rearrangement, carefully add water and a catalytic amount of a strong acid (e.g., HCl). Stir the mixture vigorously at room temperature for 1-2 hours to hydrolyze the ester intermediate.

-

Work-up and Purification: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Hydroxy-2,3-dimethoxypyridine.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis of 4-Hydroxy-2,3-dimethoxypyridine.

Conclusion

This technical guide provides a detailed, albeit theoretical, pathway for the synthesis of 4-Hydroxy-2,3-dimethoxypyridine. The proposed two-step route, involving N-oxidation followed by a Boekelheide rearrangement, is based on well-established chemical transformations for pyridine derivatives. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to access this important chemical entity. It is recommended that small-scale trial reactions are conducted to optimize the conditions for this specific substrate.

Spectroscopic Profile of 4-Hydroxy-2,3-dimethoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Hydroxy-2,3-dimethoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document focuses on predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are derived from established principles and analysis of data from structurally analogous compounds. Furthermore, this guide outlines detailed, generalized experimental protocols for acquiring such data, serving as a practical resource for researchers engaged in the synthesis and characterization of novel pyridine derivatives.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for 4-Hydroxy-2,3-dimethoxypyridine. These predictions are based on the analysis of substituent effects on the pyridine ring and correlation with known spectroscopic data of related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[1] The predicted proton (¹H) and carbon-13 (¹³C) NMR data are presented below. Predictions are based on established chemical shift increments for substituents on a pyridine ring.

Table 1: Predicted ¹H NMR Data for 4-Hydroxy-2,3-dimethoxypyridine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | Doublet | 1H | H-6 |

| ~6.5 | Doublet | 1H | H-5 |

| ~5.5-6.5 | Broad Singlet | 1H | Ar-OH |

| ~3.9 | Singlet | 3H | OCH₃ (at C-3) |

| ~3.8 | Singlet | 3H | OCH₃ (at C-2) |

Table 2: Predicted ¹³C NMR Data for 4-Hydroxy-2,3-dimethoxypyridine

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-4 |

| ~155 | C-2 |

| ~140 | C-6 |

| ~135 | C-3 |

| ~105 | C-5 |

| ~56 | OCH₃ (at C-3) |

| ~54 | OCH₃ (at C-2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2] The predicted characteristic absorption bands for 4-Hydroxy-2,3-dimethoxypyridine are listed below.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Broad | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |

| 1600-1580 | Strong | C=C/C=N stretch (pyridine ring) |

| 1500-1450 | Strong | C=C/C=N stretch (pyridine ring) |

| 1275-1200 | Strong | C-O stretch (aryl ether) |

| 1100-1000 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[3] The predicted mass spectral data for 4-Hydroxy-2,3-dimethoxypyridine are outlined below.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 155 | Molecular ion [M]⁺ |

| 140 | [M - CH₃]⁺ |

| 125 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ |

| 112 | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for a compound such as 4-Hydroxy-2,3-dimethoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Insert the NMR tube into the spectrometer's probe and lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition may involve a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

-

-

¹³C NMR Acquisition :

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A longer acquisition time is typically required due to the low natural abundance of ¹³C. This may involve a larger number of scans and a longer relaxation delay.

-

-

Data Processing :

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Apply phase correction and baseline correction to the spectrum.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy[4]

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

-

IR Spectrum Acquisition :

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)[5]

-

Sample Preparation :

-

Sample Introduction :

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Ionization :

-

Utilize an appropriate ionization technique. For a molecule like 4-Hydroxy-2,3-dimethoxypyridine, Electrospray Ionization (ESI) or Electron Impact (EI) would be suitable.

-

In EI, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[5]

-

-

Mass Analysis and Detection :

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel compound like 4-Hydroxy-2,3-dimethoxypyridine.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Enigmatic Compound: 4-Hydroxy-2,3-dimethoxypyridine - A Search for Data

Central Islip, NY – December 24, 2025 – Despite significant interest in the therapeutic potential of substituted pyridine scaffolds, a comprehensive search of chemical and scientific literature reveals a notable absence of information on 4-Hydroxy-2,3-dimethoxypyridine . This particular arrangement of functional groups on a pyridine ring does not appear to be a well-characterized or commercially available compound, precluding the compilation of an in-depth technical guide at this time.

Researchers, scientists, and drug development professionals often seek detailed information on novel chemical entities. Such a guide would typically include a Chemical Abstracts Service (CAS) number for unambiguous identification, detailed physicochemical properties, established experimental protocols for its synthesis and analysis, and data on its biological activity, including any known interactions with signaling pathways.

However, extensive searches have failed to locate a registered CAS number for 4-Hydroxy-2,3-dimethoxypyridine. Furthermore, there is a lack of published scientific literature detailing its synthesis, characterization (such as NMR, IR, or mass spectrometry data), or evaluation of its biological effects. While numerous studies exist for other substituted pyridines, including various hydroxypyridines and dimethoxypyridines, the specific isomeric configuration of 4-Hydroxy-2,3-dimethoxypyridine remains undocumented in the public domain.

This information gap means that crucial quantitative data required for a technical whitepaper, such as melting point, boiling point, solubility, and spectral data, is unavailable. Consequently, the creation of structured data tables for comparative analysis is not feasible.

Moreover, the absence of experimental studies renders it impossible to provide detailed methodologies for its synthesis or use in biological assays. Any representation of its potential role in signaling pathways or other logical relationships would be purely speculative and without a factual basis.

The scientific community's exploration of pyridine derivatives continues to yield compounds with significant biological activities, ranging from anti-cancer to anti-neurodegenerative properties. The unique electronic and steric properties imparted by the hydroxyl and methoxy groups on the pyridine ring could theoretically endow 4-Hydroxy-2,3-dimethoxypyridine with interesting pharmacological characteristics. However, until foundational research is conducted and published, its potential remains a matter of scientific curiosity.

For researchers interested in this specific molecule, the path forward would involve de novo synthesis and comprehensive characterization. Such a pioneering effort would be the first step towards understanding the properties and potential applications of this novel compound. At present, any party seeking to work with 4-Hydroxy-2,3-dimethoxypyridine would need to undertake this foundational research independently.

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Hydroxy-2,3-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This technical guide outlines the comprehensive process for the structure elucidation of 4-Hydroxy-2,3-dimethoxypyridine, a substituted pyridine of interest in medicinal chemistry. While specific experimental data for this exact compound is not publicly available, this document provides a robust framework for its characterization. The guide details the expected spectroscopic data based on analogous compounds, outlines the necessary experimental protocols, and visually represents the logical workflow and key analytical correlations required for unambiguous structure confirmation.

Introduction

Substituted pyridines are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals. Their biological activity is intrinsically linked to the nature and position of substituents on the pyridine ring. Therefore, the unequivocal confirmation of their chemical structure is a prerequisite for any further development. This guide focuses on the analytical journey to elucidate the structure of 4-Hydroxy-2,3-dimethoxypyridine, detailing the synergistic application of modern spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 4-Hydroxy-2,3-dimethoxypyridine, extrapolated from known data of structurally similar compounds. This data serves as a benchmark for the analysis of an experimental sample.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d, J ≈ 5 Hz | 1H | H-6 |

| ~6.80 | d, J ≈ 5 Hz | 1H | H-5 |

| ~5.50 (broad) | s | 1H | 4-OH |

| ~4.00 | s | 3H | 2-OCH₃ |

| ~3.90 | s | 3H | 3-OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-4 |

| ~150 | C-2 |

| ~145 | C-6 |

| ~135 | C-3 |

| ~110 | C-5 |

| ~60 | 2-OCH₃ |

| ~56 | 3-OCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Medium | O-H stretch (hydroxyl) |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (methyl) |

| 1600-1550 | Strong | C=C and C=N stretching |

| 1250-1000 | Strong | C-O stretch (methoxy) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-OCH₃]⁺ | Loss of a methoxy group |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of 4-Hydroxy-2,3-dimethoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Spectroscopy: Acquire the spectrum on a 125 MHz spectrometer. Utilize proton decoupling. Key parameters include a 45° pulse width, a relaxation delay of 5 seconds, and 1024 scans.

-

2D NMR (COSY, HSQC, HMBC): Acquire 2D spectra to establish proton-proton and proton-carbon correlations. For HMBC, optimize for a long-range coupling constant of 8 Hz.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Use Electrospray Ionization (ESI) in positive ion mode. Infuse the sample solution into the mass spectrometer at a flow rate of 5 µL/min. Acquire the mass spectrum over a range of m/z 50-500.

Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow for structure elucidation and the key spectroscopic correlations.

Conclusion

The structure elucidation of a novel compound such as 4-Hydroxy-2,3-dimethoxypyridine is a systematic process that relies on the careful acquisition and interpretation of a suite of spectroscopic data. By combining the molecular weight information from mass spectrometry, the identification of functional groups from infrared spectroscopy, and the detailed connectivity map provided by one- and two-dimensional nuclear magnetic resonance spectroscopy, the unambiguous assignment of the molecular structure can be achieved. This guide provides the necessary framework and expected data for researchers to confidently undertake the synthesis and characterization of this and other related substituted pyridines. The rigorous application of these analytical techniques is fundamental to advancing drug discovery and development programs.

A Theoretical and Computational Investigation of 4-Hydroxy-2,3-dimethoxypyridine: A Technical Whitepaper

Disclaimer: This document presents a theoretical and computational analysis of 4-Hydroxy-2,3-dimethoxypyridine. Due to the limited availability of direct experimental data for this specific compound, the information herein is derived from predictive models and comparative analysis of structurally related molecules. This whitepaper is intended for researchers, scientists, and drug development professionals as a guide for potential future experimental work.

Introduction

The pyridine scaffold is a ubiquitous heterocyclic motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations make it a privileged structure in medicinal chemistry. This technical guide provides a comprehensive theoretical overview of a specific polysubstituted pyridine, 4-Hydroxy-2,3-dimethoxypyridine.

Given the absence of extensive experimental data in the public domain for this particular molecule, this whitepaper leverages computational chemistry and data from analogous compounds to predict its structural, spectroscopic, and reactive properties. The aim is to provide a foundational understanding that can guide future synthesis, characterization, and evaluation of 4-Hydroxy-2,3-dimethoxypyridine for potential applications.

Molecular Structure and Tautomerism

4-Hydroxy-2,3-dimethoxypyridine (Molecular Formula: C₇H₉NO₃, Molecular Weight: 155.15 g/mol ) is expected to exist in equilibrium between its 4-hydroxy and 4-pyridone tautomeric forms. In the gas phase and nonpolar solvents, the hydroxy form may be more prevalent, while in polar solvents and the solid state, the pyridone form is likely to dominate, a common characteristic of hydroxypyridines.[2]

Caption: Tautomeric equilibrium of 4-Hydroxy-2,3-dimethoxypyridine.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented in Tables 1 and 2, respectively. These predictions are based on the analysis of substituent effects and correlation with data for structurally related compounds such as 2,3-dimethoxypyridine and 4-hydroxypyridine. Online prediction tools were also used to supplement these estimations.[3][4][5][6][7]

Table 1: Predicted ¹H NMR Data for 4-Hydroxy-2,3-dimethoxypyridine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | Doublet | 1H | H-6 (Pyridine ring) |

| ~6.5 - 6.7 | Doublet | 1H | H-5 (Pyridine ring) |

| ~3.9 - 4.1 | Singlet | 3H | 2-OCH₃ |

| ~3.8 - 4.0 | Singlet | 3H | 3-OCH₃ |

| ~9.0 - 11.0 | Broad Singlet | 1H | 4-OH |

Table 2: Predicted ¹³C NMR Data for 4-Hydroxy-2,3-dimethoxypyridine

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C-4 |

| ~150 - 155 | C-2 |

| ~140 - 145 | C-6 |

| ~135 - 140 | C-3 |

| ~105 - 110 | C-5 |

| ~55 - 60 | 2-OCH₃ |

| ~54 - 59 | 3-OCH₃ |

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands are summarized in Table 3. The presence of both hydroxyl and methoxy groups, as well as the pyridine ring, will give rise to a distinct IR spectrum.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Medium | O-H stretch (H-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methoxy) |

| ~1640 | Strong | C=O stretch (pyridone tautomer) |

| 1600 - 1450 | Strong to Medium | C=C and C=N ring stretching |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1050 - 1000 | Strong | Symmetric C-O-C stretch (aryl ether) |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, 4-Hydroxy-2,3-dimethoxypyridine is expected to show a molecular ion peak ([M]⁺˙) at m/z 155. The predicted major fragment ions are listed in Table 4. Fragmentation is likely to occur through the loss of methyl radicals from the methoxy groups and the loss of CO from the pyridone tautomer.[8][9]

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment |

| 155 | [M]⁺˙ |

| 140 | [M - CH₃]⁺ |

| 125 | [M - 2CH₃]⁺ or [M - CH₂O]⁺ |

| 112 | [M - CH₃ - CO]⁺ |

| 97 | [M - 2CH₃ - CO]⁺ |

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for 4-Hydroxy-2,3-dimethoxypyridine could involve a multi-step process starting from commercially available pyridine derivatives. The following is a proposed synthetic pathway.[1][10]

Caption: Proposed synthesis of 4-Hydroxy-2,3-dimethoxypyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2,3-Dichloropyridine To a stirred solution of 2,3-dichloropyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The mixture is poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 2,3-dichloro-4-nitropyridine.

Step 2: Methoxylation of 2,3-Dichloro-4-nitropyridine A solution of sodium methoxide in methanol is prepared. To this solution, 2,3-dichloro-4-nitropyridine is added, and the mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give 2,3-dimethoxy-4-nitropyridine.

Step 3: Reduction of 2,3-Dimethoxy-4-nitropyridine 2,3-Dimethoxy-4-nitropyridine is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is evaporated to yield 4-amino-2,3-dimethoxypyridine.

Step 4: Diazotization and Hydrolysis of 4-Amino-2,3-dimethoxypyridine 4-Amino-2,3-dimethoxypyridine is dissolved in aqueous sulfuric acid and cooled to 0°C. A solution of sodium nitrite in water is added dropwise. The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt. After cooling, the solution is neutralized, and the product is extracted with an organic solvent. The organic extracts are dried and concentrated, and the crude product is purified by column chromatography or recrystallization to afford 4-Hydroxy-2,3-dimethoxypyridine.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules. A typical computational approach for 4-Hydroxy-2,3-dimethoxypyridine would involve geometry optimization and frequency calculations using a functional such as B3LYP with a 6-31G* or larger basis set.[11][12][13]

Caption: Workflow for DFT calculations on 4-Hydroxy-2,3-dimethoxypyridine.

Table 5: Predicted Geometric Parameters (Optimized Structure)

| Parameter | Predicted Value |

| C2-N1 Bond Length | ~1.34 Å |

| C6-N1 Bond Length | ~1.35 Å |

| C4-O Bond Length | ~1.36 Å |

| C2-O (methoxy) Bond Length | ~1.37 Å |

| C3-O (methoxy) Bond Length | ~1.38 Å |

| C2-N1-C6 Bond Angle | ~118° |

| C3-C4-C5 Bond Angle | ~119° |

Predicted Crystal Structure and X-ray Crystallography Protocol

Based on the crystal structures of similar substituted pyridines, 4-Hydroxy-2,3-dimethoxypyridine is predicted to crystallize in a common space group for small organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). The crystal packing is expected to be dominated by hydrogen bonding involving the 4-hydroxyl group, potentially forming chains or dimers.

General Experimental Protocol for X-ray Crystallography

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents should be screened to find conditions that yield high-quality crystals.[14][15][16]

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.[17][18]

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Potential Biological Activity

Many substituted hydroxypyridone derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects.[8][19] The presence of the hydroxypyridine core, along with the methoxy substituents, suggests that 4-Hydroxy-2,3-dimethoxypyridine could also possess interesting pharmacological properties.

Caption: Hypothetical mechanism of antimicrobial action.

Experimental Protocol for In Vitro Antimicrobial Assay (MIC Determination)

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution of the Compound: A series of twofold dilutions of 4-Hydroxy-2,3-dimethoxypyridine is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

This technical whitepaper has presented a comprehensive theoretical and computational profile of 4-Hydroxy-2,3-dimethoxypyridine. While direct experimental data remains scarce, the predictions based on analogous compounds and computational methods provide a solid foundation for future research. The predicted spectroscopic data and proposed synthetic route offer a starting point for the chemical characterization of this molecule. Furthermore, the potential for biological activity, inferred from related structures, suggests that 4-Hydroxy-2,3-dimethoxypyridine may be a valuable target for further investigation in the fields of medicinal chemistry and drug discovery. Experimental validation of the predictions made in this guide is highly encouraged to fully elucidate the properties and potential of this novel pyridine derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. acdlabs.com [acdlabs.com]

- 5. PROSPRE [prospre.ca]

- 6. Predict 13C carbon NMR spectra [nmrdb.org]

- 7. CASPRE [caspre.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 16. How To [chem.rochester.edu]

- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 18. rigaku.com [rigaku.com]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical Characteristics of 4-Hydroxy-2,3-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical characteristics of 4-Hydroxy-2,3-dimethoxypyridine. Due to a lack of extensive experimental data for this specific compound in publicly accessible literature, this document presents a combination of predicted properties based on related chemical structures and detailed, standardized experimental protocols for their empirical determination. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of novel pyridine derivatives. The document outlines methodologies for determining key physical parameters and includes a general workflow for the characterization of such compounds.

Introduction

4-Hydroxy-2,3-dimethoxypyridine is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific combination of a hydroxyl group and two methoxy groups on the pyridine core suggests that this molecule may exhibit unique electronic and solubility properties, making it a compound of interest for further investigation. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy groups are hydrogen bond acceptors. These features can significantly influence the compound's melting point, boiling point, solubility, and interactions with biological targets. Given the limited availability of direct experimental data, this guide provides a predictive overview and the necessary experimental frameworks for the characterization of 4-Hydroxy-2,3-dimethoxypyridine.

Predicted Physical and Chemical Properties

The following table summarizes the predicted physical and chemical properties of 4-Hydroxy-2,3-dimethoxypyridine. These values are estimations based on the properties of structurally similar compounds such as 2,3-dimethoxypyridine, 4-hydroxypyridine, and other methoxy- and hydroxy-substituted pyridines. Experimental verification is essential for confirming these characteristics.

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₉NO₃ | - |

| Molecular Weight | 155.15 g/mol | - |

| Appearance | White to off-white crystalline solid | Based on similar substituted pyridines. |

| Melting Point | 130-150 °C | Hydroxypyridines often have relatively high melting points due to hydrogen bonding.[1] |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to polarity and hydrogen bonding. Decomposition at high temperatures is common for such compounds. |

| pKa | ~4-5 (for the pyridine nitrogen) and ~9-10 (for the hydroxyl group) | The electron-donating methoxy groups would slightly increase the basicity of the pyridine nitrogen compared to pyridine itself. The hydroxyl group's acidity would be similar to that of other hydroxypyridines. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol, ethanol). Sparingly soluble in water. Insoluble in nonpolar solvents (e.g., hexane). | The presence of both polar (hydroxyl, methoxy) and nonpolar (pyridine ring) moieties suggests moderate solubility in a range of solvents. |

Experimental Protocols for Physical Characterization

The following sections detail the standardized experimental procedures for determining the physical characteristics of a novel compound such as 4-Hydroxy-2,3-dimethoxypyridine.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline 4-Hydroxy-2,3-dimethoxypyridine is finely ground and packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus: A calibrated melting point apparatus is used.[3]

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.[4]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[3] A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of the synthesized compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[5][6]

Methodology:

-

Sample Preparation: Approximately 5-10 mg of 4-Hydroxy-2,3-dimethoxypyridine is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7] Tetramethylsilane (TMS) is typically added as an internal standard.[7]

-

¹H NMR Spectroscopy: A proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environments (chemical shift), and their neighboring protons (spin-spin splitting).

-

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum is obtained to identify the number of unique carbon atoms in the molecule.

-

Data Analysis: The chemical shifts (δ), integration values, and coupling constants (J) are analyzed to confirm the proposed structure.[8]

IR spectroscopy is used to identify the functional groups present in a molecule.[9][10]

Methodology:

-

Sample Preparation: For a solid sample, a small amount of 4-Hydroxy-2,3-dimethoxypyridine is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[11]

-

Procedure: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands are correlated with specific functional groups. For 4-Hydroxy-2,3-dimethoxypyridine, characteristic peaks would be expected for the O-H stretch (broad, ~3200-3600 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C and C=N stretches of the pyridine ring (~1400-1600 cm⁻¹), and C-O stretches of the methoxy and hydroxyl groups (~1000-1300 cm⁻¹).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[12][13]

Methodology:

-

Sample Preparation: A dilute solution of 4-Hydroxy-2,3-dimethoxypyridine is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).[14]

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or electron impact (EI).[15]

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis: The molecular ion peak (M⁺) will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[12]

Workflow for Characterization of a Novel Pyridine Derivative

The following diagram illustrates a general workflow for the synthesis and characterization of a novel pyridine derivative like 4-Hydroxy-2,3-dimethoxypyridine.

Caption: A logical workflow for the synthesis and characterization of a novel pyridine derivative.

Conclusion

While direct experimental data for 4-Hydroxy-2,3-dimethoxypyridine is currently scarce, this technical guide provides a robust framework for its characterization. The predicted physical properties offer a starting point for experimental design, and the detailed protocols for melting point determination and spectroscopic analysis (NMR, IR, and MS) outline the necessary steps for empirical verification and structural confirmation. The provided workflow serves as a general roadmap for the systematic investigation of novel pyridine derivatives. This information is intended to empower researchers, scientists, and drug development professionals in their exploration of this and other new chemical entities.

References

- 1. 2-Hydroxy-3-methoxypyridine CAS#: 20928-63-6 [amp.chemicalbook.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. benchchem.com [benchchem.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. web.mit.edu [web.mit.edu]

- 8. scribd.com [scribd.com]

- 9. amherst.edu [amherst.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. fiveable.me [fiveable.me]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Solubility of 4-Hydroxy-2,3-dimethoxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-2,3-dimethoxypyridine. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility based on its molecular structure and general principles of chemical solubility. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers to generate critical data for applications in drug discovery, process chemistry, and formulation development.

Introduction to 4-Hydroxy-2,3-dimethoxypyridine

4-Hydroxy-2,3-dimethoxypyridine is a substituted pyridine derivative. The physicochemical properties of this molecule are dictated by the interplay of its key structural features: the aromatic pyridine ring, a hydroxyl group, and two methoxy groups. The pyridine ring provides a certain degree of aromatic character and is a weak base. The hydroxyl group can act as both a hydrogen bond donor and acceptor, significantly influencing its interaction with protic solvents. The methoxy groups are polar ether linkages that can act as hydrogen bond acceptors. Understanding the solubility of this compound is fundamental for its synthesis, purification, and formulation into potential therapeutic agents.

Predicted Solubility Profile

While specific experimental data is not available in the literature, a qualitative prediction of the solubility of 4-Hydroxy-2,3-dimethoxypyridine in common organic solvents can be inferred from its structure based on the "like dissolves like" principle. The presence of the polar hydroxyl and methoxy groups suggests that the compound will exhibit favorable solubility in polar solvents. Conversely, its solubility is expected to be limited in non-polar solvents.

Table 1: Predicted Qualitative Solubility of 4-Hydroxy-2,3-dimethoxypyridine in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the solvent. |

| Water | Moderate to High | The ability to form hydrogen bonds with water is significant, though the organic backbone may limit very high solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for many polar organic molecules.[1] |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of polar compounds. | |

| Acetone | Moderate | Acetone's polarity allows for good interaction with the polar groups of the solute. | |

| Acetonitrile | Moderate | A polar aprotic solvent that should effectively solvate the molecule. | |

| Moderately Polar | Ethyl Acetate | Moderate to Low | The ester functionality of ethyl acetate can interact with the polar groups, but the overall polarity is lower.[1] |

| Dichloromethane (DCM) | Moderate to Low | DCM is a good solvent for many organic compounds but has limited ability to form strong hydrogen bonds. | |

| Non-Polar | Toluene | Low | The aromatic nature of toluene may offer some interaction with the pyridine ring, but the polar groups will limit solubility. |

| Hexane | Very Low | As a non-polar aliphatic hydrocarbon, hexane will not effectively solvate the polar functional groups of the molecule. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental procedure is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2]

3.1. Materials and Equipment

-

4-Hydroxy-2,3-dimethoxypyridine (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Hydroxy-2,3-dimethoxypyridine to a pre-weighed vial. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of 4-Hydroxy-2,3-dimethoxypyridine of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered saturated solution samples using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

For UV-Vis analysis, a calibration curve is generated by plotting absorbance at a specific wavelength against concentration.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of 4-Hydroxy-2,3-dimethoxypyridine in the filtered saturated sample.

-

The calculated concentration represents the solubility of the compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 4-Hydroxy-2,3-dimethoxypyridine.

Signaling Pathways and Logical Relationships

There is no information available in the searched literature regarding specific signaling pathways directly modulated by 4-Hydroxy-2,3-dimethoxypyridine or logical relationships pertaining to its solubility. The solubility of a compound is a fundamental physicochemical property that influences its bioavailability and subsequent interaction with biological targets, but it does not in itself define a signaling pathway.

Conclusion

While quantitative solubility data for 4-Hydroxy-2,3-dimethoxypyridine is not currently documented in public literature, its molecular structure suggests a favorable solubility profile in polar organic solvents. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating this critical data. The application of standardized methods like the shake-flask technique will ensure the generation of high-quality, reproducible results essential for advancing research and development activities involving this compound.

References

Potential Biological Activity of 4-Hydroxy-2,3-dimethoxypyridine: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the potential biological activities of 4-Hydroxy-2,3-dimethoxypyridine. As of the date of this publication, there is limited direct experimental data available in the public domain for this specific compound. The insights and hypotheses presented herein are extrapolated from a comprehensive review of structurally related pyridine derivatives. All experimental protocols and quantitative data are provided as representative examples from studies on analogous compounds and should be adapted and validated for 4-Hydroxy-2,3-dimethoxypyridine.

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The subject of this whitepaper, 4-Hydroxy-2,3-dimethoxypyridine, combines several key pharmacophoric features that suggest a rich potential for biological activity. The presence of methoxy groups on the pyridine ring is frequently associated with the inhibition of key cellular signaling pathways, notably the PI3K/mTOR pathway, which is implicated in cancer and other proliferative disorders. The 4-hydroxy group, on the other hand, can confer antioxidant properties, act as a hydrogen bond donor in receptor-ligand interactions, and is a feature in compounds with antimicrobial and antitubercular activities. This document will explore these potential activities, providing a theoretical framework and practical methodologies for the investigation of this promising, yet underexplored, molecule.

Hypothesized Biological Activities

Based on the analysis of structurally similar compounds, the following biological activities are hypothesized for 4-Hydroxy-2,3-dimethoxypyridine:

-

Anticancer Activity: Primarily through the inhibition of the PI3K/mTOR signaling pathway. The methoxypyridine core is a key feature in a number of potent PI3K/mTOR inhibitors.

-

Antimicrobial Activity: The 4-hydroxypyridine moiety is present in compounds with known antibacterial and antifungal properties.

-

Antitubercular Activity: Derivatives of 4-hydroxy-2-pyridones have been identified as a novel class of agents against Mycobacterium tuberculosis.

-

Antioxidant Activity: The hydroxyl group on the pyridine ring may impart free radical scavenging capabilities.

Data Presentation: Biological Activities of Structurally Related Pyridine Derivatives

The following tables summarize quantitative data for compounds structurally related to 4-Hydroxy-2,3-dimethoxypyridine. This data is intended to provide a comparative context for potential potency.

Table 1: PI3K/mTOR Inhibitory Activity of Methoxypyridine Derivatives

| Compound Class | Target(s) | IC50 (nM) | Cell Line(s) | Reference |

| Sulfonamide methoxypyridine | PI3Kα | 0.22 | HCT-116 | [1] |

| Sulfonamide methoxypyridine | mTOR | 23 | HCT-116 | [1] |

| Pyridopyrimidinone | PI3K/mTOR | - | PC-3M | [2] |

| Thienopyrimidine | PI3Kβ | - | T-47D | [3] |

| Thienopyrimidine | PI3Kγ | - | T-47D | [3] |

Table 2: Anticancer Activity of Pyridine Derivatives

| Compound Class | IC50 (µM) | Cell Line(s) | Mechanism of Action | Reference |

| Pyridine-urea | 0.11 | MCF-7 | VEGFR-2 inhibition | [4] |

| Pyridine hybrid | 6.13 | MCF-7 | Tubulin polymerization inhibition | [5][6] |

| Pyridine hybrid | 6.54 | Huh-7 | Tubulin polymerization inhibition | [5][6] |

| Pyridine hybrid | 15.54 | A549 | Tubulin polymerization inhibition | [5][6] |

Table 3: Antimicrobial and Antitubercular Activity of Hydroxypyridine Derivatives

| Compound Class | Activity | Organism(s) | Reference |

| 4-Hydroxy-2-pyridone | Antitubercular | Mycobacterium tuberculosis | [7] |

| Hydroxypyridone | Antibacterial | Staphylococcus aureus, Bacillus subtilis | [8] |

| Hydroxypyridone | Antifungal | Candida albicans | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the hypothesized biological activities of 4-Hydroxy-2,3-dimethoxypyridine.

In Vitro PI3K/mTOR Kinase Assay

-

Objective: To determine the direct inhibitory effect of the compound on PI3K and mTOR kinases.

-

Methodology:

-

Recombinant human PI3K and mTOR enzymes are used.

-

The assay is performed in a 96- or 384-well plate format.

-

The compound is serially diluted and pre-incubated with the kinase.

-

The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., phosphatidylinositol for PI3K).

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of product formed is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.

-

IC50 values are calculated from the dose-response curves.

-

Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of 4-Hydroxy-2,3-dimethoxypyridine for 48-72 hours.

-

After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[9]

-

Western Blot Analysis for PI3K/mTOR Pathway Inhibition

-

Objective: To confirm the inhibition of the PI3K/mTOR signaling pathway in a cellular context.

-

Methodology:

-

Cancer cells are treated with the compound at various concentrations for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key pathway proteins, such as phospho-Akt (a downstream effector of PI3K) and phospho-p70S6K (a downstream effector of mTOR).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

A decrease in the phosphorylation of Akt and p70S6K would indicate pathway inhibition.[1]

-

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

-

Methodology:

-

A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism without compound) and negative (medium only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: The PI3K/AKT/mTOR signaling pathway, a potential target for 4-Hydroxy-2,3-dimethoxypyridine.

Caption: A generalized experimental workflow for evaluating the biological activity of a novel compound.

Conclusion

While direct experimental evidence is currently lacking, a thorough analysis of the chemical structure of 4-Hydroxy-2,3-dimethoxypyridine and the biological activities of its analogs strongly suggests a high potential for this compound as a bioactive molecule. The most promising avenue for investigation appears to be in the realm of oncology, specifically as an inhibitor of the PI3K/mTOR pathway. Furthermore, its potential as an antimicrobial and antitubercular agent should not be overlooked. The experimental protocols and comparative data provided in this whitepaper offer a solid foundation for initiating a comprehensive evaluation of 4-Hydroxy-2,3-dimethoxypyridine, a compound that warrants further investigation by the scientific and drug development communities.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | MDPI [mdpi.com]

- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Substituted Hydroxypyridines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of substituted hydroxypyridines, focusing on their synthesis, biological activities, and applications in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and pharmacology.

Introduction to Substituted Hydroxypyridines

Substituted hydroxypyridines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The hydroxypyridine scaffold can exist in different isomeric forms, with 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine being the most common. These structures can also exist in tautomeric pyridone forms.[2] The ability to easily modify the substitution pattern on the pyridine ring allows for the fine-tuning of their physicochemical and biological properties, making them privileged scaffolds in drug discovery.[2][3]

One of the most notable properties of certain hydroxypyridine isomers, particularly 3-hydroxypyridin-4-ones, is their excellent metal-chelating ability. This has led to their development as therapeutic agents for diseases associated with metal overload.[4] Beyond chelation, substituted hydroxypyridines have been extensively investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and metallo-β-lactamases (MBLs), and have shown promise as anticancer, antimicrobial, and antifungal agents.[2][5][6]

Synthesis of Substituted Hydroxypyridines

The synthesis of substituted hydroxypyridines can be achieved through various synthetic routes, either by modification of a pre-existing pyridine ring or through de novo synthesis. The choice of method often depends on the desired substitution pattern.

Synthesis of 2-Substituted 3-Hydroxypyridines

A common method for the synthesis of 2-substituted 3-hydroxypyridines involves the reduction of a corresponding 3-nitro-2-pyridinol derivative.[7][8]

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine [7]

-

Reaction Setup: Dissolve 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (1 g) to the solution.

-

Hydrogenation: Flush the reaction mixture with argon, then bubble hydrogen gas through the solution for 10 minutes. Maintain a hydrogen atmosphere using a balloon overnight.

-

Work-up: Filter the mixture through Celite and wash the Celite pad with methanol.

-

Purification: Evaporate the solvent under reduced pressure. Purify the resulting solid by column chromatography on silica gel (eluent: 5% MeOH/CH₂Cl₂).

-

Product: This procedure yields 2-amino-3-hydroxypyridine as a solid (3.2 g, 89% yield).[7]

Synthesis of Polysubstituted 3-Hydroxypyridines via “Anti-Wacker”-Type Cyclization

An efficient method for preparing polysubstituted 3-hydroxypyridines involves a palladium-catalyzed anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[9]

Experimental Protocol: General Procedure for Pd-Catalyzed Arylative Cyclization [9]

-

Reaction Setup: To a mixture of the N-propargyl-N-tosyl-aminoaldehyde (0.100 mmol), arylboronic acid (0.150 mmol), and Pd(PPh₃)₄ (5.8 mg, 0.005 mmol) in a screw-capped test tube, add toluene (1.0 mL) under an argon atmosphere.

-

Reaction Conditions: Stir the mixture at 100 °C for 12 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by silica gel flash column chromatography (eluent: ethyl acetate/hexane) to afford the corresponding 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine.

Synthesis of 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one from Kojic Acid

This synthesis involves a multi-step process starting from the readily available kojic acid.[5]

Experimental Protocol: Synthesis of 5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one [5]

-

Protection: Protect the 5-hydroxyl group of kojic acid by reacting it with benzyl chloride to form 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one.

-

Ring Transformation: Convert the pyranone into the corresponding pyridinone, 5-benzyloxy-2-(hydroxymethyl)-pyridin-4(1H)-one, by reacting it with an aqueous ammonia solution under reflux.

-

Deprotection: Remove the benzyl protecting group via catalytic hydrogenation to yield the final product.

Biological Activities and Quantitative Data

Substituted hydroxypyridines exhibit a wide range of biological activities. This section summarizes their key applications and presents quantitative data on their efficacy.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in various cancers.[10] Substituted hydroxypyridinones, particularly those with a zinc-binding group, have emerged as potent HDAC inhibitors.[6]

Table 1: IC₅₀ Values of Substituted Hydroxypyridinone Derivatives as HDAC Inhibitors

| Compound | Substitution Pattern | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | Reference |

| 1 | 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-one | >10000 | 150 ± 20 | 80 ± 10 | [6] |

| 2 | 1-benzyl-3-hydroxy-2-methylpyridin-4(1H)-thione | >10000 | 30 ± 5 | 20 ± 3 | [6] |

| 3 | 1-(4-methoxybenzyl)-3-hydroxy-2-methylpyridin-4(1H)-one | >10000 | 250 ± 30 | 150 ± 20 | [6] |

| 4 | 1-(4-methoxybenzyl)-3-hydroxy-2-methylpyridin-4(1H)-thione | >10000 | 40 ± 8 | 25 ± 4 | [6] |

Metallo-β-Lactamase (MBL) Inhibition

The emergence of bacterial resistance to β-lactam antibiotics, mediated by MBLs, is a major global health concern.[11] Hydroxypyridinone-based compounds have been investigated as potential MBL inhibitors due to their ability to chelate the zinc ions essential for the enzyme's catalytic activity.[12]

Table 2: IC₅₀ Values of Hydroxypyridinone Derivatives as MBL Inhibitors

| Compound | MBL Target | IC₅₀ (µM) | Reference |

| Compound A | NDM-1 | 8.6 | [12] |

| Compound B | IMP-1 | 15.2 | [12] |

| Compound C | VIM-2 | 25.7 | [12] |

(Note: Specific structures for Compounds A, B, and C are proprietary to the cited research and are described therein.)

Antimicrobial and Antifungal Activity

Substituted hydroxypyridines have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism.

Table 3: Minimum Inhibitory Concentration (MIC) Values of Substituted Hydroxypyridinone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5d | Candida albicans | 25 | [2] |

| 5f | Staphylococcus aureus | 12.5 | [2] |

| 5f | Escherichia coli | 25 | [2] |

| 6a | Staphylococcus aureus | 6.25 | [2] |

| 6b | Staphylococcus aureus | 6.25 | [2] |

| 22d | Staphylococcus aureus | 6.25 | [2] |

| 22d | Escherichia coli | 6.25 | [2] |

| 22d | Candida albicans | 12.5 | [2] |

Experimental Protocols for Biological Assays

Detailed and standardized protocols are crucial for the accurate evaluation of the biological activity of substituted hydroxypyridines.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by an HDAC enzyme.

Protocol: [13]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). The final DMSO concentration should be less than 1%.

-

Dilute the recombinant HDAC enzyme in HDAC Assay Buffer.

-

Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and Developer (e.g., Trypsin) solutions.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 50 µL of HDAC Assay Buffer.

-

Add 5 µL of the test compound dilution (or DMSO for control).

-

Add 20 µL of the diluted HDAC enzyme.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the signal by adding 50 µL of Developer solution.

-

Incubate at room temperature for 15 minutes, protected from light.

-

-

Data Analysis:

-

Measure the fluorescence using a microplate reader (Excitation: 355-360 nm, Emission: 460 nm).

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Metallo-β-Lactamase (MBL) Inhibition Assay (Spectrophotometric)

This assay determines the inhibitory effect of a compound on the hydrolysis of a β-lactam substrate by an MBL enzyme. Nitrocefin is a commonly used chromogenic cephalosporin substrate.

Protocol: [14]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

Prepare a solution of the MBL enzyme in the assay buffer.

-

Prepare a solution of nitrocefin in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the MBL enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the nitrocefin solution to each well.

-

Immediately measure the absorbance at 490 nm in kinetic mode for 30-60 minutes at room temperature.

-

-

Data Analysis:

-

Determine the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted hydroxypyridine compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][16][17][18]

-

Compound Preparation: Prepare a series of two-fold dilutions of the substituted hydroxypyridine compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension in the same broth.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which substituted hydroxypyridines are involved can aid in understanding their mechanism of action and in designing further experiments.

HDAC Inhibition and Downstream Signaling

HDAC inhibitors, including certain substituted hydroxypyridinones, can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key regulatory proteins. One of the critical pathways affected is the PI3K/Akt/mTOR signaling pathway.[17][19]

Caption: HDAC inhibition by substituted hydroxypyridines leading to cell cycle arrest and apoptosis.

Metallo-β-Lactamase Resistance Mechanism and Inhibition

Metallo-β-lactamases confer antibiotic resistance by hydrolyzing β-lactam antibiotics. Hydroxypyridinone inhibitors function by chelating the active site zinc ions, thereby inactivating the enzyme.

Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition by hydroxypyridinones.

Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs based on the substituted hydroxypyridine scaffold involves a multi-step workflow from initial synthesis to biological evaluation.

Caption: A typical drug discovery workflow for developing substituted hydroxypyridine-based therapeutics.

Conclusion